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Compound of Interest

Compound Name: 5-tert-Butyl-m-xylene

Cat. No.: B1265441

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-
Butyl-m-xylene (IUPAC name: 1-tert-butyl-3,5-dimethylbenzene), a key intermediate in various
chemical syntheses. This document collates and presents detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized
experimental protocols for acquiring this data are detailed to ensure reproducibility.
Furthermore, this guide employs visualizations to illustrate analytical workflows and the
principles of structural elucidation for this compound.

Introduction

5-tert-Butyl-m-xylene (CAS No. 98-19-1) is an alkylbenzene derivative with significant
applications in the synthesis of specialty chemicals, including musk xylene and 5-tert-butyl
isophthalic acid, a monomer for polyester resins. Accurate and thorough characterization of this
compound is critical for quality control, reaction monitoring, and regulatory compliance. This
guide serves as a central repository for its spectroscopic signature, providing researchers with
the necessary data and methodologies for unambiguous identification.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for 5-tert-Butyl-m-xylene. The
data has been compiled from various spectral databases and is presented for easy reference
and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Due to the molecule's C2v symmetry, there are five unique carbon environments and
three unique proton environments.

Table 1: *H NMR Spectroscopic Data for 5-tert-Butyl-m-xylene

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.01 Singlet 1H H-4 (Aromatic)
~6.85 Singlet 2H H-2, H-6 (Aromatic)
~2.28 Singlet 6H -CHs (Methyl)
~1.30 Singlet 9H -C(CHs)s (tert-Butyl)

Solvent: CDCIs, Reference: TMS at 0 ppm.

Table 2: 13C NMR Spectroscopic Data for 5-tert-Butyl-m-xylene

Chemical Shift (8) ppm Carbon Assignment

~150.8 C-5 (Aromatic, tert-Butyl attached)
~137.5 C-1, C-3 (Aromatic, Methyl attached)
~126.1 C-2, C-6 (Aromatic)

~121.9 C-4 (Aromatic)

~34.4 -C(CHs)s (tert-Butyl quaternary)
~31.4 -C(CHs)s (tert-Butyl methyls)

~21.4 -CHs (Methyls on ring)

Solvent: CDCls, Reference: TMS at O ppm.
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 5-tert-Butyl-m-xylene

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
3020 - 3050 C-H Stretch Aromatic C-H Medium-Weak
Aliphatic C-H (tert-
2865 - 2965 C-H Stretch Strong
Butyl, Methyl)
~1610, ~1480 C=C Stretch Aromatic Ring Medium
C-H Bend
~1365 ) tert-Butyl Strong
(Symmetric)
C-H Bend (Out-of- ,
~870 Aromatic (Isolated H) Strong
Plane)
C-H Bend (Out-of- Aromatic (Substituted
~840 ] Strong
Plane) Ring)

Sample preparation: Neat liquid film or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule upon ionization.

Table 4: Mass Spectrometry Data for 5-tert-Butyl-m-xylene (Electron lonization)
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miz Relative Intensity Proposed Fragment

162 Moderate [M]* (Molecular lon)

147 100% (Base Peak) [M - CHs]*

119 High [M - CsH7]* or [147 - C2Ha]*
91 Moderate [C7H7]* (Tropylium ion)

57 Moderate [CaHo]* (tert-Butyl cation)

lonization Method: Electron lonization (El) at 70 eV.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
The following protocols are standard for the analysis of alkylbenzenes like 5-tert-Butyl-m-

xylene.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 10-20 mg of 5-tert-Butyl-m-xylene into a clean, dry
vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

» Transfer: Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a
5 mm NMR tube. Ensure the sample height is between 4-5 cm.

 Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR
spectrometer.

o Data Acquisition:
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical TMS peak.
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o Acquire the *H spectrum using a standard pulse-acquire sequence. Typically, 8-16 scans
are sufficient.

o Acquire the proton-decoupled 13C spectrum. A greater number of scans (e.g., 1024 or
more) is required due to the low natural abundance of 13C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the *H spectrum by setting the TMS peak to
0.00 ppm. Integrate the peaks in the *H spectrum and identify chemical shifts and
multiplicities.

FT-IR Spectroscopy Protocol

o Sample Preparation (ATR Method):

o Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

o Acquire a background spectrum of the clean, empty crystal. This will be automatically
subtracted from the sample spectrum.

o Place a single drop of neat 5-tert-Butyl-m-xylene onto the center of the ATR crystal,
ensuring full coverage.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Set the spectral range from 4000 cm~1 to 400 cm™1,

o Select a resolution of 4 cm~1.

o Co-add and average 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~?). Identify and label the major absorption peaks.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of 5-tert-Butyl-m-xylene (e.g., 100 pg/mL) in
a high-purity volatile solvent such as hexane or dichloromethane.

e Instrument Setup:

o Gas Chromatograph (GC): Use a capillary column suitable for nonpolar compounds (e.g.,
DB-5ms, 30 m x 0.25 mm x 0.25 um). Set the carrier gas (Helium) flow rate to
approximately 1 mL/min.

o GC Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at
10°C/min to 250°C, and hold for 5 minutes.

o Injector: Use a split/splitless injector at 250°C. Inject 1 pL of the sample with a split ratio of
50:1.

o Mass Spectrometer (MS): Use an electron ionization (El) source at 70 eV. Set the mass
scan range from m/z 40 to 400.

o Data Acquisition: The sample is injected into the GC, where it is vaporized and separated
based on its boiling point and interaction with the column's stationary phase. The separated
components then enter the MS for ionization and detection.

» Data Processing: Analyze the resulting total ion chromatogram (TIC) to determine the
retention time of the compound. Examine the mass spectrum corresponding to the 5-tert-
Butyl-m-xylene peak. Identify the molecular ion and major fragment ions. Compare the
spectrum to a reference library (e.g., NIST) for confirmation.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic
analysis of 5-tert-Butyl-m-xylene.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Structural Elucidation of 5-tert-Butyl-m-xylene
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Caption: Complementary data from NMR, IR, and MS for structural elucidation.
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Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Key fragmentation steps for 5-tert-Butyl-m-xylene in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-tert-Butyl-m-xylene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265441#spectroscopic-data-for-5-tert-butyl-m-
xylene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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